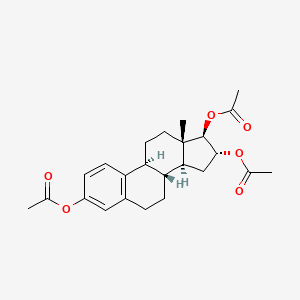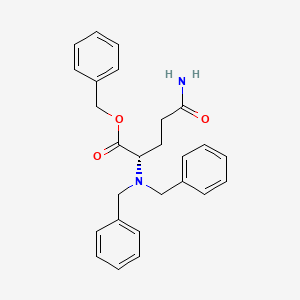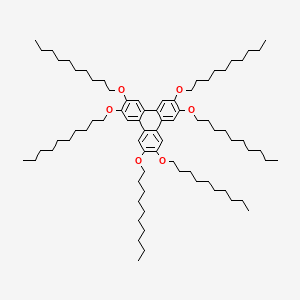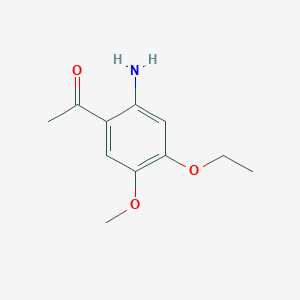
Estriol triacetate
Vue d'ensemble
Description
Le triacétate d'estriol est un médicament œstrogénique et un ester d'œstrogène, plus précisément l'ester triacétate de l'estriol. Il est connu pour être significativement plus actif physiologiquement que l'estriol lui-même . Malgré son potentiel, le triacétate d'estriol n'a jamais été commercialisé .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le triacétate d'estriol peut être synthétisé à partir de l'estriol et de l'anhydride acétique. La réaction implique généralement l'utilisation de la pyridine comme catalyseur et est réalisée à température ambiante pendant 24 heures .
Méthodes de production industrielle :
Types de réactions:
Réduction : Les réactions de réduction sont moins courantes pour ce composé en raison de ses groupes esters stables.
Substitution : Les groupes acétyle dans le triacétate d'estriol peuvent être substitués dans certaines conditions, conduisant à la formation de différents dérivés.
Réactifs et conditions courants:
Oxydation : Des oxydants courants comme le permanganate de potassium ou le trioxyde de chrome pourraient être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium pourraient être utilisés, bien que cela soit moins courant.
Substitution : Les acides ou les bases peuvent catalyser les réactions de substitution, conduisant à la formation de divers dérivés.
Produits majeurs:
Oxydation : Les produits potentiels comprennent des dérivés oxydés du triacétate d'estriol.
Réduction : Formes réduites du composé, bien que celles-ci soient moins courantes.
Substitution : Divers dérivés acétylés en fonction des substituants utilisés.
4. Applications de la recherche scientifique
Le triacétate d'estriol a plusieurs applications dans la recherche scientifique:
Chimie : Utilisé comme étalon de référence pour le développement et la validation de méthodes analytiques.
Biologie : Étudié pour son activité œstrogénique et ses effets biologiques potentiels.
Médecine : Enquête sur ses utilisations thérapeutiques potentielles, bien qu'il n'ait jamais été commercialisé.
Industrie : Utilisé dans le développement de méthodes analytiques et d'applications de contrôle qualité.
5. Mécanisme d'action
Le triacétate d'estriol exerce ses effets en interagissant avec les récepteurs des œstrogènes dans les cellules cibles. Lors de la liaison à son récepteur, le complexe pénètre dans le noyau et régule la transcription des gènes, conduisant à la formation d'ARN messager. Cet ARNm interagit avec les ribosomes pour produire des protéines spécifiques qui expriment les effets du triacétate d'estriol sur la cellule cible .
Composés similaires:
Estriol : Le composé parent du triacétate d'estriol, connu pour sa faible activité œstrogénique.
Estradiol : Un autre œstrogène avec une puissance plus élevée par rapport à l'estriol.
Estrone : Un œstrogène moins puissant que l'estradiol mais plus puissant que l'estriol.
Unicité du triacétate d'estriol : Le triacétate d'estriol est unique en raison de son activité physiologique significativement plus élevée par rapport à l'estriol . Sa forme d'ester triacétate améliore sa stabilité et son efficacité potentielle, ce qui en fait un composé intéressant pour la recherche, malgré sa non-commercialisation.
Applications De Recherche Scientifique
Estriol triacetate has several applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its estrogenic activity and potential biological effects.
Medicine: Investigated for its potential therapeutic uses, although it was never marketed.
Industry: Utilized in the development of analytical methods and quality control applications.
Mécanisme D'action
Estriol triacetate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to its receptor, the complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the effects of this compound on the target cell .
Comparaison Avec Des Composés Similaires
Estriol: The parent compound of estriol triacetate, known for its weaker estrogenic activity.
Estradiol: Another estrogen with higher potency compared to estriol.
Estrone: A less potent estrogen compared to estradiol but more potent than estriol.
Uniqueness of this compound: this compound is unique due to its significantly higher physiological activity compared to estriol . Its triacetate ester form enhances its stability and potential efficacy, making it a compound of interest in research despite not being marketed.
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13(25)28-17-6-8-18-16(11-17)5-7-20-19(18)9-10-24(4)21(20)12-22(29-14(2)26)23(24)30-15(3)27/h6,8,11,19-23H,5,7,9-10,12H2,1-4H3/t19-,20-,21+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPDNPWKHTWCC-YYTJJFCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945537 | |
| Record name | Estriol 3,16,17-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2284-32-4 | |
| Record name | Estriol, triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol 3,16,17-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estriol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRIOL TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14M23K44M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)







![Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1627461.png)

![2-(3-Chloro-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627464.png)


